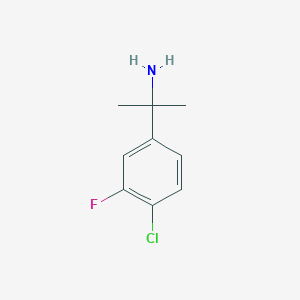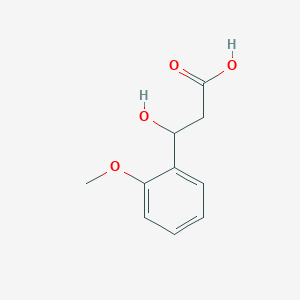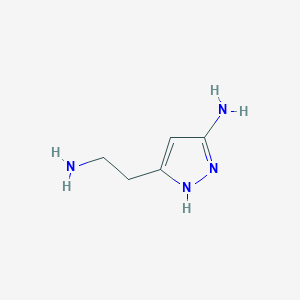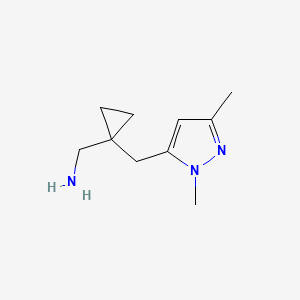
(1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a pyrazole ring substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with cyclopropylamine under suitable conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted in large-scale reactors under controlled conditions to ensure high yield and purity . The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
(1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
科学的研究の応用
(1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine has several scientific research applications, including:
作用機序
The mechanism of action of (1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function . Additionally, it may participate in biochemical pathways, modulating the activity of enzymes or receptors involved in various physiological processes .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
- 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine
Uniqueness
The uniqueness of (1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine lies in its cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
特性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
[1-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C10H17N3/c1-8-5-9(13(2)12-8)6-10(7-11)3-4-10/h5H,3-4,6-7,11H2,1-2H3 |
InChIキー |
SIAHLKRUINFTPP-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)CC2(CC2)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
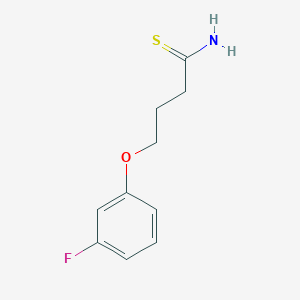


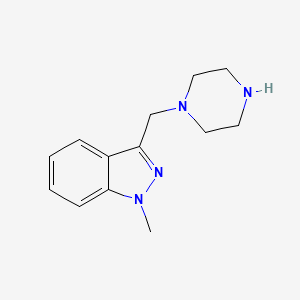
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
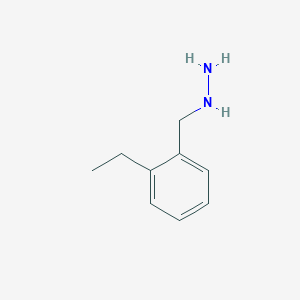
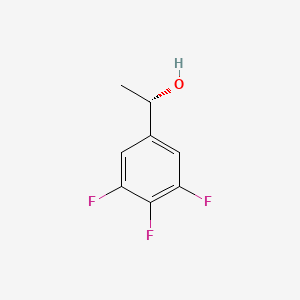
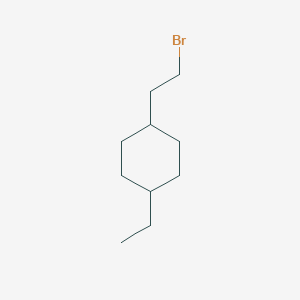
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)
